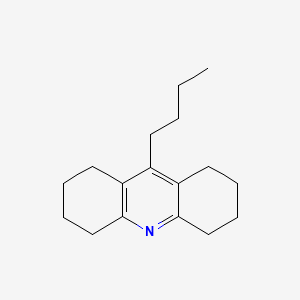
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a butyl group attached to the ninth position of the acridine ring system. Acridine derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- can be achieved through several synthetic routesThe reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction and subsequent functionalization .
Análisis De Reacciones Químicas
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted acridine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins, making it a valuable tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to inhibition of DNA replication and transcription . Additionally, it may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and signaling pathways .
Comparación Con Compuestos Similares
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine can be compared with other similar compounds such as:
Acridine, 1,2,3,4,5,6,7,8-octahydro-: Lacks the butyl group, resulting in different chemical and biological properties.
9-n-Butyl-1,2,3,4,5,6,7,8-octahydroacridine: Another derivative with similar structure but different functional groups.
Anthracene, 1,2,3,4,5,6,7,8-octahydro-: A related compound with a different core structure, leading to distinct reactivity and applications.
The uniqueness of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogues .
Propiedades
Número CAS |
99922-90-4 |
|---|---|
Fórmula molecular |
C17H25N |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine |
InChI |
InChI=1S/C17H25N/c1-2-3-8-13-14-9-4-6-11-16(14)18-17-12-7-5-10-15(13)17/h2-12H2,1H3 |
Clave InChI |
NJADHIXCFFHCMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C2CCCCC2=NC3=C1CCCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













